molecular formula C11H13NO2 B2699877 5-[(2-Methylphenyl)methyl]-1,3-oxazolidin-2-one CAS No. 62825-94-9

5-[(2-Methylphenyl)methyl]-1,3-oxazolidin-2-one

Cat. No.: B2699877
CAS No.: 62825-94-9
M. Wt: 191.23
InChI Key: OCEUPBDBRDISOW-UHFFFAOYSA-N
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Description

5-[(2-Methylphenyl)methyl]-1,3-oxazolidin-2-one (CAS 62825-94-9) is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . It belongs to the 1,3-oxazolidin-2-one class of heterocyclic compounds, which feature a five-membered ring containing both nitrogen and oxygen atoms . This specific analogue is characterized by a 5-[(2-methylphenyl)methyl] substituent. Oxazolidinone scaffolds are of significant interest in medicinal and organic chemistry. They are widely recognized as a privileged structure in antibacterial drug discovery, with several derivatives, such as linezolid and tedizolid, serving as clinically important antibiotics that inhibit bacterial protein synthesis . Beyond anti-infectives, the oxazolidinone core is a versatile building block. It serves as a key chiral auxiliary in asymmetric synthesis, notably in Evans aldol reactions and other transformations to control stereochemistry . Furthermore, various substituted oxazolidinones exhibit a range of pharmacological activities, including use as muscle relaxants (e.g., metaxalone ) and in investigations for other therapeutic areas . This product, this compound, is provided for research applications, such as use as a synthetic intermediate or as a building block in the exploration of new chemical entities. It is supplied as a high-purity material for laboratory research purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(2-methylphenyl)methyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-8-4-2-3-5-9(8)6-10-7-12-11(13)14-10/h2-5,10H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCEUPBDBRDISOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2CNC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Methylphenyl)methyl]-1,3-oxazolidin-2-one typically involves the reaction of 2-methylbenzylamine with ethyl chloroformate to form an intermediate, which is then cyclized to produce the oxazolidinone ring. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Methylphenyl)methyl]-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Nucleophiles such as amines, alcohols, and thiols

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted oxazolidinones with various functional groups.

Scientific Research Applications

Chemical Applications

Chiral Auxiliary in Asymmetric Synthesis

One of the primary applications of 5-[(2-Methylphenyl)methyl]-1,3-oxazolidin-2-one is as a chiral auxiliary in asymmetric synthesis. This compound aids in the production of enantiomerically pure compounds, which are crucial for the development of pharmaceuticals. The oxazolidinone framework allows for selective reactions that favor the formation of one enantiomer over another, enhancing the efficiency and yield of desired products.

Application Description
Chiral AuxiliaryFacilitates asymmetric synthesis of enantiomerically pure compounds.
Reaction ConditionsTypically involves reaction with ethyl chloroformate and base (e.g., triethylamine).
MonitoringCompletion monitored via thin-layer chromatography (TLC).

Biological Applications

Antimicrobial and Antifungal Properties

Research has indicated that this compound exhibits potential antimicrobial and antifungal activities. Studies have explored its efficacy against various bacterial strains, suggesting that it may inhibit bacterial protein synthesis by binding to the ribosomal subunit, similar to other oxazolidinone antibiotics.

Biological Activity Target Pathogen Mechanism of Action
AntimicrobialGram-positive bacteriaInhibition of protein synthesis by binding to 50S ribosomal subunit.
AntifungalFungal pathogensPotential disruption of fungal cell wall synthesis.

Pharmaceutical Applications

Intermediate in Drug Synthesis

The compound is being investigated as a pharmaceutical intermediate in the synthesis of various drugs. Its structural properties make it suitable for modifications that can lead to new therapeutic agents targeting diseases such as Alzheimer's and other neurodegenerative disorders.

Pharmaceutical Use Description
Drug SynthesisUsed as an intermediate in the development of drugs targeting neurodegenerative disorders.
Research FocusOngoing studies on its potential effects on tauopathies and other related diseases.

Industrial Applications

Building Block in Organic Synthesis

In industrial chemistry, this compound serves as a key building block for synthesizing new materials and compounds. Its versatility allows it to be incorporated into various chemical reactions, leading to the development of novel materials with specific properties.

Industrial Application Description
Organic SynthesisActs as a building block for synthesizing complex organic molecules.
Material DevelopmentContributes to the creation of materials with tailored properties for specific applications.

Case Study 1: Asymmetric Synthesis

A study demonstrated the effectiveness of using this compound as a chiral auxiliary in synthesizing a pharmaceutical compound with high enantiomeric purity. The reaction conditions were optimized to maximize yield while minimizing by-products.

Case Study 2: Antimicrobial Activity

In vitro tests showed that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and other Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 5-[(2-Methylphenyl)methyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the synthesis of bacterial proteins by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex for protein synthesis. This action is similar to other oxazolidinone antibiotics.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares the structural features and substituents of 5-[(2-Methylphenyl)methyl]-1,3-oxazolidin-2-one with related oxazolidinones:

Compound Name Substituents Key Structural Differences Reference
This compound 5-(2-Methylbenzyl) Target compound; 2-methylbenzyl group introduces ortho-substitution on the aromatic ring. N/A
(4S,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one 4-methyl, 5-phenyl Methyl at position 4 and phenyl at position 5; stereochemistry (4S,5S) affects conformation.
5-(4-Methylphenyl)-1,3-oxazolidin-2-one 5-(4-methylphenyl) Para-methyl substitution on the phenyl ring; lacks benzyl spacer.
3,5-Diphenyl-4-methyl-1,3-oxazolidin-2-one 3-phenyl, 4-methyl, 5-phenyl Diphenyl groups at positions 3 and 5; methyl at position 4 enhances steric bulk.
5-((3,5-Dimethylphenoxy)methyl)-1,3-oxazolidin-2-one 5-(3,5-dimethylphenoxymethyl) Phenoxy linker with 3,5-dimethyl substitution; increased electron-withdrawing effects.
5-(Chloromethyl)-3-phenyl-1,3-oxazolidin-2-one 5-(chloromethyl), 3-phenyl Chloromethyl group at position 5; reactive site for further functionalization.

Key Observations :

  • Substituent Position : The para-methylphenyl derivative (CID 12470946) lacks the benzyl spacer present in the target compound, reducing steric hindrance.
  • Electron Effects: The phenoxymethyl group in Metaxalone introduces electron-withdrawing properties, contrasting with the electron-donating methyl group in the target compound.
  • Reactivity : Chloromethyl derivatives (e.g., 5-(Chloromethyl)-3-phenyl-1,3-oxazolidin-2-one) are more reactive intermediates compared to the stable benzyl group in the target compound.

Physicochemical Properties

  • Lipophilicity : Trifluoromethyl-substituted derivatives (e.g., (4S,5R)-5-[3,5-BIS(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one) exhibit increased lipophilicity compared to the target compound’s methylbenzyl group.
  • Solubility: The phenoxy group in Metaxalone may reduce solubility relative to the benzyl group due to increased hydrophobicity.

Biological Activity

5-[(2-Methylphenyl)methyl]-1,3-oxazolidin-2-one is a compound that has garnered attention in various fields of biological research due to its potential antimicrobial and antifungal properties. This article delves into the biological activity of this oxazolidinone derivative, summarizing key findings from recent studies, mechanisms of action, and its implications in medicinal chemistry.

Chemical Structure and Properties

The structure of this compound consists of a five-membered heterocyclic ring containing nitrogen and oxygen atoms. This structural feature is significant as it contributes to the compound's biological activity, particularly its interaction with bacterial ribosomes.

The primary mechanism of action for this compound involves inhibition of bacterial protein synthesis. It is believed to bind to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein synthesis. This action is analogous to other known oxazolidinone antibiotics like linezolid, which have been extensively studied for their efficacy against Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus (MRSA)12.5 - 25 μg/mL
Escherichia coli25 μg/mL
Streptococcus pneumoniae10 μg/mL

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity. Studies have reported MIC values against common fungal pathogens:

Fungal Strain MIC (μg/mL) Reference
Candida albicans1.6 - 25
Aspergillus niger12.5 - 25

The compound's ability to inhibit fungal growth may be attributed to its interference with ergosterol biosynthesis, a critical component of fungal cell membranes.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of oxazolidinone derivatives similar to this compound:

  • Study on Antimicrobial Efficacy : A comparative study evaluated various oxazolidinone derivatives against clinical isolates of MRSA and found that modifications in the phenyl ring significantly influenced antibacterial potency. The derivatives with electron-withdrawing groups exhibited enhanced activity .
  • QSAR Analysis : Quantitative Structure-Activity Relationship (QSAR) studies have been conducted to predict the biological activity based on structural features. These analyses indicated that lipophilicity and hydrogen bond donor/acceptor properties are critical for enhancing the antimicrobial efficacy of oxazolidinones .
  • Pharmacokinetic Studies : Research has also explored the pharmacokinetics of related compounds, suggesting that modifications can lead to improved bioavailability and reduced toxicity while maintaining efficacy against resistant strains .

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